molecular formula C12H24N2 B13306267 N-[(1-ethylpyrrolidin-2-yl)methyl]cyclopentanamine

N-[(1-ethylpyrrolidin-2-yl)methyl]cyclopentanamine

Katalognummer: B13306267
Molekulargewicht: 196.33 g/mol
InChI-Schlüssel: VJLLRBOUJZEHMY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(1-ethylpyrrolidin-2-yl)methyl]cyclopentanamine is a chemical compound with the molecular formula C12H24N2 and a molecular weight of 196.33236 g/mol . This compound is characterized by the presence of a cyclopentanamine group linked to a pyrrolidine ring via an ethylmethyl bridge.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ethylpyrrolidin-2-yl)methyl]cyclopentanamine typically involves the reaction of cyclopentanone with 1-ethyl-2-pyrrolidinemethanol in the presence of a reducing agent such as sodium borohydride. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as distillation or crystallization .

Analyse Chemischer Reaktionen

Types of Reactions

N-[(1-ethylpyrrolidin-2-yl)methyl]cyclopentanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N-[(1-ethylpyrrolidin-2-yl)methyl]cyclopentanamine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of N-[(1-ethylpyrrolidin-2-yl)methyl]cyclopentanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-[(1-ethylpyrrolidin-2-yl)methyl]cyclopentanamine is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the cyclopentanamine group linked to the pyrrolidine ring via an ethylmethyl bridge distinguishes it from other similar compounds and contributes to its unique reactivity and applications .

Eigenschaften

Molekularformel

C12H24N2

Molekulargewicht

196.33 g/mol

IUPAC-Name

N-[(1-ethylpyrrolidin-2-yl)methyl]cyclopentanamine

InChI

InChI=1S/C12H24N2/c1-2-14-9-5-8-12(14)10-13-11-6-3-4-7-11/h11-13H,2-10H2,1H3

InChI-Schlüssel

VJLLRBOUJZEHMY-UHFFFAOYSA-N

Kanonische SMILES

CCN1CCCC1CNC2CCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.